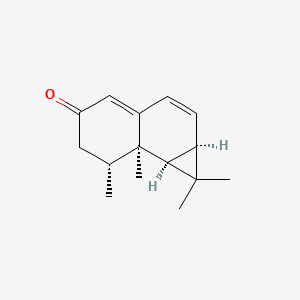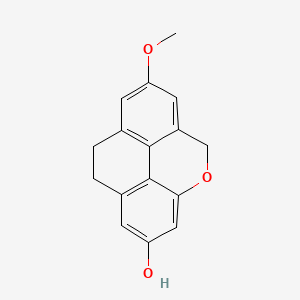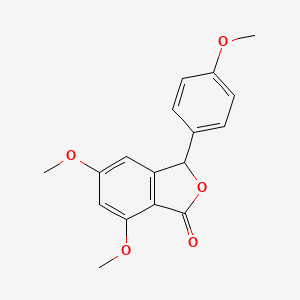
牛磺酸-β-鼠胆酸(钠盐)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tauro-beta-muricholic Acid (sodium salt) is a bile acid released by the liver and is typically used in cholestasis studies . It is a competitive and reversible antagonist of the farnesoid X receptor (FXR, IC50 = 40 µM) and a taurine-conjugated form of the murine-specific primary bile acid beta-muricholic acid .
Synthesis Analysis
The compound is derived from the bile acid (BA) β-muricholic acid through an enzyme-regulated process of conjugation between the BA and the amino acid taurine . The BA is synthesized as a result of enzymatic conversion of β-MCA by various microorganisms from the intestinal flora, including Clostridium .Molecular Structure Analysis
The molecular formula of Tauro-beta-muricholic Acid (sodium salt) is C26 H44 N O7 S . Na . The formal name is 2- [ [ (3α,5β,6β,7β)-3,6,7-trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonic acid, monosodium salt .Chemical Reactions Analysis
Tauro-beta-muricholic Acid (sodium salt) is a competitive and reversible antagonist of the farnesoid X receptor (FXR; IC50 = 40 µM) and a taurine-conjugated form of the murine-specific primary bile acid β-muricholic acid .Physical and Chemical Properties Analysis
The molecular weight of Tauro-beta-muricholic Acid (sodium salt) is 537.68 . It is a crystalline solid . Its solubility varies with different solvents: DMF: 10 mg/ml, DMSO: 10 mg/ml, DMSO:PBS (pH 7.2) (1:4): 0.1 mg/ml, Ethanol: 1 mg/ml .科学研究应用
FXR 受体拮抗剂
牛磺酸-β-鼠胆酸 (TβMCA) 是一种对法尼醇 X 受体 (FXR; IC50 = 40 µM) 的竞争性和可逆性拮抗剂,也是鼠类特异性初级胆汁酸 β-鼠胆酸的牛磺酸结合形式 .
脂质组学
TβMCA 用于脂质组学,脂质组学是代谢组学的一个分支,它大规模地研究细胞脂质。 它用于了解胆汁酸的行为及其与疾病和愈合过程的相关性.
代谢组学
TβMCA 通常用作代谢组学中的实验性代谢物,代谢组学是细胞、生物体液、组织或生物体内小分子(通常称为代谢谱)的大规模研究 .
胆汁淤积研究
TβMCA 是 β-鼠胆酸的牛磺酸结合形式,β-鼠胆酸是一种胆汁酸和啮齿动物代谢物。 它经常用作胆汁淤积研究中的实验性代谢物 .
肥胖和糖尿病研究
TβMCA 在对高脂肪饮食引起的肥胖、脂肪肝和糖尿病具有抵抗力的小鼠的肠道中含量升高 .
肠道菌群研究
TβMCA 在无菌小鼠中正常情况下会积累,但在用人类供体粪便定植后会减少 .
胆汁酸代谢
肠道菌群通过降低牛磺酸-β-鼠胆酸(一种天然存在的 FXR 拮抗剂)的水平来调节胆汁酸代谢 .
内分泌学与代谢
TβMCA 用于内分泌学与代谢研究领域,特别是在胆道系统、激素与受体、FXRs 与 LXRs 以及代谢性疾病的研究中 .
作用机制
- Tauro-beta-muricholic Acid (TβMCA) primarily interacts with two key targets:
- Bile Acid Receptor (FXR) : TβMCA acts as a competitive and reversible antagonist of the farnesoid X receptor (FXR). FXR is a nuclear receptor involved in regulating bile acid homeostasis, lipid metabolism, and glucose control .
Target of Action
安全和危害
未来方向
Tauro-beta-muricholic acid (TbetaMCA) accumulates in germ-free mice under normal conditions but is reduced after colonization with feces from a human donor . It is increased in the intestines of mice resistant to high-fat diet-induced obesity, fatty liver, and diabetes . These findings suggest potential future directions in the study of gut microbiota, bile acid metabolism, and metabolic diseases.
生化分析
Biochemical Properties
Tauro-beta-muricholic Acid (sodium salt) plays a significant role in biochemical reactions. It interacts with the farnesoid X receptor (FXR), a nuclear receptor that regulates the synthesis and transport of bile acids . By acting as a competitive and reversible antagonist of FXR, Tauro-beta-muricholic Acid (sodium salt) can influence the levels of bile acids in the body .
Cellular Effects
Tauro-beta-muricholic Acid (sodium salt) has notable effects on various types of cells and cellular processes. It influences cell function by interacting with the FXR, which plays a crucial role in regulating bile acid levels, lipid metabolism, and glucose homeostasis . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Tauro-beta-muricholic Acid (sodium salt) involves its interaction with the FXR. As a competitive and reversible antagonist, it binds to the FXR, preventing the receptor from carrying out its normal function of regulating bile acid synthesis . This interaction can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tauro-beta-muricholic Acid (sodium salt) can change over time. It has been observed to accumulate in germ-free mice under normal conditions but is reduced after colonization with feces from a human donor . This suggests that the compound’s stability and degradation may be influenced by the presence of certain gut microbiota .
Dosage Effects in Animal Models
The effects of Tauro-beta-muricholic Acid (sodium salt) can vary with different dosages in animal models. While specific dosage effects have not been detailed in the search results, it is known that the compound accumulates in germ-free mice under normal conditions .
Metabolic Pathways
Tauro-beta-muricholic Acid (sodium salt) is involved in the metabolic pathway of bile acid synthesis. It interacts with the FXR, a key regulator of this pathway . The compound’s antagonistic action on the FXR can influence the levels of bile acids in the body .
Transport and Distribution
The transport and distribution of Tauro-beta-muricholic Acid (sodium salt) within cells and tissues are likely influenced by its interaction with the FXR . Specific details about its transporters or binding proteins were not found in the search results.
Subcellular Localization
Given its role as an antagonist of the FXR, it is likely to be found in locations where this receptor is present, such as the nucleus .
属性
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23+,24-,25-,26-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXROOLWUZIWRB-GPHZYVDLSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1E)-1-Buten-3-yn-1-yl]pyridine 1-oxide](/img/structure/B593622.png)



![7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate](/img/structure/B593632.png)
![4-(4-Methoxyphenyl)-1-piperazinecarboxylicacid,hexahydro-1,3-dioxo-7-[(4-phenoxyphenyl)methyl]imidazo[1,5-a]pyrazin-2-ylester](/img/structure/B593633.png)


![2-(Benzo[b]furan-5-yl)oxirane](/img/structure/B593638.png)


